Home > Products > Screening Compounds P134612 > 6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Catalog Number: EVT-4985120
CAS Number:
Molecular Formula: C10H12N6S
Molecular Weight: 248.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antitumor activity: [, ] Some triazolothiadiazoles have shown promising antitumor activities by inhibiting specific targets in cancer cells.
  • Antimicrobial activity: [, , , , , , ] This class of compounds has demonstrated activity against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
  • Antioxidant activity: [] Some derivatives possess antioxidant properties, which could be explored for their potential in treating oxidative stress-related diseases.

Relevance: While this compound differs significantly in structure from 6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, both share a central [, , ]triazolo moiety. This highlights the versatility of this heterocyclic system in medicinal chemistry, contributing to different pharmacological activities depending on the attached substituents.

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one

Compound Description: This compound, designated AMG 337, exhibits potent and selective inhibition of the MET kinase, a target implicated in various cancers. [] It displays favorable pharmacokinetic properties and effectively inhibits MET phosphorylation in vivo, leading to robust antitumor activity in a MET-dependent mouse model. []

Relevance: Similar to 6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, this molecule contains a central [, , ]triazolo system, although with a different fusion pattern and substitution. The presence of a pyrazole ring linked to the triazole core is another common feature, showcasing a potential structure-activity relationship for targeting specific kinases.

6-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: This compound, abbreviated as CPNT, is a water-insoluble molecule encapsulated within chitosan nanoparticles to enhance its bioavailability in biological systems. [] Encapsulation within chitosan nanoparticles significantly improved the compound's cytotoxic activity against C6 cell lines compared to the non-encapsulated form. []

Relevance: This compound shares a close structural resemblance to 6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Both compounds feature a central [, , ]triazolo[3,4-b][1,3,4]thiadiazole core and a pyrazole ring directly attached to this core. The primary differences lie in the substituents on the pyrazole and triazole rings. This close structural similarity suggests potential shared or overlapping biological activities.

3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Compound Description: A crystallographic study revealed the planar structure of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ring system in this molecule. [] The crystal structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions. []

Relevance: The core structure of 3-ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole directly aligns with that of 6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Both share the same [, , ]triazolo[3,4-b][1,3,4]thiadiazole framework and a pyrazole ring directly linked to position 6 of the triazolothiadiazole system. Variations are primarily seen in the substituents on the pyrazole and triazole moieties.

3-R-6-(5-Arylfuran-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

Compound Description: This series represents a collection of novel compounds synthesized and evaluated for their antitumor activity within the Developmental Therapeutic Program (DTP) of the National Cancer Institute. [] Several compounds in this series demonstrated pronounced and selective antitumor activity. []

3-(4-Methyl-1,2,3-thiadiazolyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadizole

Compound Description: This specific compound, synthesized alongside other thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles, exhibited promising fungicidal activity against various fungi. [] Its crystal structure, determined by X-ray diffraction, revealed intermolecular hydrogen bonds, a weak S…S interaction, and weak π-π stacking interactions. []

Relevance: This compound shares a close structural resemblance with 6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole due to the presence of the central [, , ]triazolo[3,4-b][1,3,4]thiadiazole scaffold. The presence of another thiadiazole ring in this compound, linked to the triazolothiadiazole core, differentiates it. Despite this, the shared core structure suggests that these compounds might exhibit overlapping biological profiles.

Properties

Product Name

6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

IUPAC Name

6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C10H12N6S

Molecular Weight

248.31 g/mol

InChI

InChI=1S/C10H12N6S/c1-4-7-5(2)8(13-12-7)9-15-16-6(3)11-14-10(16)17-9/h4H2,1-3H3,(H,12,13)

InChI Key

GJWBVYNFTFDQHZ-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NN1)C2=NN3C(=NN=C3S2)C)C

Canonical SMILES

CCC1=C(C(=NN1)C2=NN3C(=NN=C3S2)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.